Cyanamide-15N2 chemical properties and structure
Cyanamide-15N2 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanamide (B42294) (CH₂N₂), a molecule of significant interest in various scientific domains, serves as a versatile building block in organic synthesis and plays a crucial role in agricultural and pharmaceutical industries.[1] The isotopically labeled form, Cyanamide-15N2 ([¹⁵NH₂]C≡¹⁵N), where both nitrogen atoms are the heavy isotope ¹⁵N, is an invaluable tool for mechanistic studies, metabolic tracing, and advanced analytical applications. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental methodologies related to Cyanamide-15N2, with a focus on its application in studying enzyme inhibition pathways.
Chemical Properties and Structure
Cyanamide-15N2 is a white, crystalline solid that is highly soluble in water and polar organic solvents.[1][2] The molecule exists in two tautomeric forms, with the N≡C–NH₂ form being the dominant species over the carbodiimide (B86325) form (HN=C=NH). The presence of the ¹⁵N isotope does not significantly alter the chemical reactivity but provides a distinct spectroscopic signature, making it ideal for tracer studies.
Table 1: General and Physical Properties of Cyanamide-15N2
| Property | Value | Reference(s) |
| Chemical Formula | H₂¹⁵N₂C | [2] |
| Molecular Weight | 44.03 g/mol | [2] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 44 °C (decomposes) | |
| Boiling Point | 260 °C (decomposes) | |
| Solubility | Highly soluble in water (85 g/100 mL at 25°C) | |
| SMILES String | [15NH2]C#[15N] | [2] |
| InChI Key | XZMCDFZZKTWFGF-SUEIGJEOSA-N | [2] |
Table 2: Structural Parameters of Cyanamide
Note: Data is for the non-isotopically labeled cyanamide, but is expected to be very similar for Cyanamide-15N2.
| Parameter | Value | Reference(s) |
| Bond Length C≡N | 1.159 Å | [3] |
| Bond Length C-N | 1.347 Å | |
| Bond Length N-H | 1.006 Å | |
| Bond Angle N-C-N | 178.2° | [4] |
| Bond Angle H-N-H | 112.7° | |
| Bond Angle C-N-H | 114.0° |
Spectroscopic Data
The introduction of ¹⁵N nuclei significantly impacts the spectroscopic properties of cyanamide, providing a powerful tool for its identification and for studying its interactions.
Table 3: Spectroscopic Data for Cyanamide-15N2
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹⁵N NMR | Two distinct signals are expected for the amino and cyano nitrogens. The chemical shifts are sensitive to the electronic environment. Estimated shifts relative to liquid NH₃ are in the range of 0-90 ppm for the amino group and 225-240 ppm for the nitrile group. | [5][6] |
| Infrared (IR) Spectroscopy | The C≡N stretching vibration is a strong absorption, typically found in the 2260 - 2220 cm⁻¹ region. The N-H stretching of the primary amine appears around 3500 - 3300 cm⁻¹. | [7][8] |
| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z = 44. Fragmentation patterns will show characteristic losses of ¹⁵NH₂ and other fragments, allowing for structural elucidation. | [1][9] |
| Rotational Spectroscopy | Rotational constants for H₂¹⁵NCN and H₂NC¹⁵N have been determined, allowing for precise structural analysis in the gas phase. | [10] |
Experimental Protocols
Synthesis of Cyanamide-15N2
While numerous methods exist for the synthesis of cyanamides, a common approach for isotopic labeling involves the use of ¹⁵N-labeled ammonia. The following is a generalized protocol adapted from established synthetic routes.[11]
Reaction Scheme:
CaC₂ + ¹⁵N₂ → Ca¹⁵N₂C + C
Ca¹⁵N₂C + 2 H₂O → H₂¹⁵NC≡¹⁵N + Ca(OH)₂
Materials:
-
Calcium Carbide (CaC₂)
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¹⁵N₂ gas (isotopic purity ≥98%)
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Anhydrous, inert solvent (e.g., dioxane)
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Water (H₂O)
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Carbon Dioxide (CO₂) (for neutralization)
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Standard laboratory glassware and high-temperature furnace
Procedure:
-
Synthesis of Calcium Cyanamide-¹⁵N₂: Place calcium carbide in a high-temperature reaction vessel. Heat the vessel to approximately 1100 °C under a stream of ¹⁵N₂ gas. The nitrogen will react with the calcium carbide to form calcium cyanamide-¹⁵N₂.
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Hydrolysis to Cyanamide-¹⁵N₂: Carefully add the resulting calcium cyanamide-¹⁵N₂ to water in a well-ventilated fume hood. The calcium cyanamide will react with water to produce Cyanamide-¹⁵N₂ and calcium hydroxide.
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Neutralization and Extraction: Neutralize the reaction mixture with a stream of carbon dioxide to precipitate the calcium as calcium carbonate.
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Purification: Filter the mixture to remove the solid precipitate. The aqueous solution containing Cyanamide-¹⁵N₂ can be used directly or the cyanamide can be extracted into an organic solvent and purified by crystallization or chromatography.
A visual representation of a generalized synthetic workflow is provided below.
References
- 1. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 氰胺-15N2 溶液 50 wt. % in H2O, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 3. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 6. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanamide [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
